Cas no 2224305-75-1 (N-(2,4,4-Trimethylcyclohexyl)prop-2-enamide)

N-(2,4,4-Trimethylcyclohexyl)prop-2-enamide 化学的及び物理的性質
名前と識別子
-
- AKOS033934992
- Z3488585145
- N-(2,4,4-Trimethylcyclohexyl)prop-2-enamide
- 2224305-75-1
- EN300-6689123
-
- インチ: 1S/C12H21NO/c1-5-11(14)13-10-6-7-12(3,4)8-9(10)2/h5,9-10H,1,6-8H2,2-4H3,(H,13,14)
- InChIKey: SFSODBMHCVHKQL-UHFFFAOYSA-N
- ほほえんだ: O=C(C=C)NC1CCC(C)(C)CC1C
計算された属性
- せいみつぶんしりょう: 195.162314293g/mol
- どういたいしつりょう: 195.162314293g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 233
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 29.1Ų
- 疎水性パラメータ計算基準値(XlogP): 3
N-(2,4,4-Trimethylcyclohexyl)prop-2-enamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6689123-0.05g |
N-(2,4,4-trimethylcyclohexyl)prop-2-enamide |
2224305-75-1 | 95.0% | 0.05g |
$246.0 | 2025-03-13 |
N-(2,4,4-Trimethylcyclohexyl)prop-2-enamide 関連文献
-
S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
-
Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511
-
Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
-
Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
-
Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
-
Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
-
8. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
-
Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
N-(2,4,4-Trimethylcyclohexyl)prop-2-enamideに関する追加情報
Comprehensive Overview of N-(2,4,4-Trimethylcyclohexyl)prop-2-enamide (CAS No. 2224305-75-1)
N-(2,4,4-Trimethylcyclohexyl)prop-2-enamide, identified by its CAS number 2224305-75-1, is a specialized organic compound gaining attention in pharmaceutical and material science research. This molecule features a unique cyclohexyl backbone with trimethyl substitutions and an acrylamide functional group, making it a versatile intermediate for synthesizing polymers, bioactive molecules, and specialty chemicals. Its structural complexity and reactivity have spurred interest in applications ranging from drug delivery systems to advanced coatings.
Recent trends in green chemistry and sustainable synthesis have amplified the demand for compounds like N-(2,4,4-Trimethylcyclohexyl)prop-2-enamide. Researchers are exploring its potential as a bio-based monomer for eco-friendly polymers, aligning with global efforts to reduce reliance on petroleum-derived materials. The compound’s sterically hindered cyclohexyl group may also contribute to enhanced thermal stability in polymeric matrices—a property highly sought after in high-performance materials for automotive and aerospace industries.
In pharmaceutical contexts, the acrylamide moiety of CAS 2224305-75-1 enables conjugation with bioactive molecules, facilitating targeted drug design. This aligns with current precision medicine trends, where modular compounds serve as building blocks for small-molecule therapeutics. Computational studies suggest its potential as a lipophilic scaffold, which could improve drug bioavailability—a frequent search query among medicinal chemists optimizing ADME properties (Absorption, Distribution, Metabolism, Excretion).
The synthesis of N-(2,4,4-Trimethylcyclohexyl)prop-2-enamide typically involves amide coupling between 2,4,4-trimethylcyclohexylamine and acryloyl chloride, with yields optimized through catalytic methods. Recent patents highlight innovations in solvent-free reactions and microwave-assisted synthesis to improve efficiency, addressing industry demands for cost-effective production—a key concern in chemical manufacturing forums.
Analytical characterization of this compound employs advanced techniques like HPLC-MS and NMR spectroscopy, ensuring purity for research applications. Its spectral data (e.g., 1H-NMR chemical shifts at δ 5.6–6.3 ppm for the vinyl protons) is frequently referenced in chemical databases, catering to users searching for structural verification protocols. Storage recommendations emphasize protection from UV light due to the photoreactive acrylamide group, a detail critical for laboratory safety discussions.
Emerging applications include its use in smart materials responsive to environmental stimuli, such as pH or temperature. This intersects with popular searches around stimuli-responsive polymers for biomedical devices. Additionally, its low cytotoxicity profile (based on preliminary assays) has prompted investigations in cosmetic formulations, particularly for long-lasting film-forming agents—a trending topic in personal care R&D.
Regulatory status varies by region, but CAS 2224305-75-1 currently falls outside major restricted substance lists, facilitating global research collaboration. However, users frequently inquire about REACH compliance and GHS classification, underscoring the need for transparent safety data. Suppliers often highlight its high purity grades (>98%) and custom synthesis options to meet diverse project requirements.
Future research directions may explore enantioselective synthesis of this compound, as its chiral centers could influence biological activity—a subject gaining traction in asymmetric catalysis studies. Collaborative projects between academia and industry are likely to expand its utility, particularly in hybrid material development combining organic and inorganic components.
2224305-75-1 (N-(2,4,4-Trimethylcyclohexyl)prop-2-enamide) 関連製品
- 179057-32-0(1-4-(4-Fluorophenoxy)phenylmethanamine)
- 1060307-99-4(2-[4-(3-chloro-4-methoxybenzenesulfonamido)phenyl]-N-cyclopropylacetamide)
- 2229310-89-6(4-2-(dimethylamino)-5-fluorophenylbutan-2-ol)
- 899747-32-1(N-2-(dimethylamino)-2-(furan-2-yl)ethyl-N'-(2-methyl-5-nitrophenyl)ethanediamide)
- 1823320-50-8(1-[(2,6-difluorophenyl)methyl]-3-methylurea)
- 91453-04-2(2-Propenoic-3-d acid,3-(phenyl-d5)- (9CI))
- 2137996-90-6(2-(4-amino-1H-1,2,3-triazol-1-yl)-N-(pentan-2-yl)acetamide)
- 1511874-49-9(2-methyl-1-(5-methylpyridin-3-yl)propan-2-amine)
- 1408058-18-3((2-(Methylsulfonyl)phenyl)(phenyl)methanamine)
- 923196-41-2(1H-Benzimidazole-2-ethanol, 1-[(2-fluorophenyl)methyl]-)




